Platinum(IV) bromide

説明

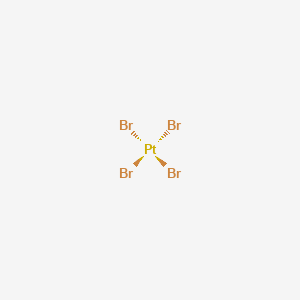

Platinum(IV) bromide, also known as platinic bromide, is an inorganic compound with the chemical formula PtBr₄. It appears as brownish-black crystals and is primarily of interest for academic research. This compound is a component of reagents used in qualitative inorganic analysis and is known for its unique structural properties, consisting of interconnected PtBr₆ octahedra .

準備方法

Synthetic Routes and Reaction Conditions: Platinum(IV) bromide can be synthesized through oxidative bromination of platinum(II) compounds. For instance, N-bromosuccinimide (NBS) is used to carry out oxidative bromination on platinum(II) drugs like cisplatin, carboplatin, and oxaliplatin. This process involves different solvents to obtain various compounds, including mono- and di-bromo platinum(IV) prodrugs .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in controlled laboratory settings due to its specialized applications in research and analysis .

化学反応の分析

Redox Reactions with Platinum(II) Complexes

Platinum(IV) bromide participates in electron-transfer reactions with platinum(II) complexes. A key study demonstrated that trans-[Pt(PEt₃)₂Br₄] reacts with [Pt(diars)₂]²⁺ (diars = o-phenylenebisdimethylarsine) in methanol, undergoing reduction to platinum(II) species . The mechanism involves:

-

Oxidation-reduction pathways mediated by five-coordinate Pt(II) intermediates like [Pt(diars)₂Y]⁺ (Y = Cl, Br, I).

-

Rate dependence on halide concentration and Pt(IV) substrate.

Key kinetic parameters :

| Reaction Component | Role in Mechanism |

|---|---|

| [Pt(diars)₂Y]⁺ | Electron-transfer mediator |

| trans-[Pt(PEt₃)₂Br₄] | Oxidized substrate |

| Halide ions (Cl⁻, Br⁻, I⁻) | Facilitate intermediate stabilization |

Bromide Anation Kinetics

PtBr₄ undergoes substitution reactions where water ligands are replaced by bromide. Studies in 0.50 M HClO₄ at 25°C revealed distinct mechanisms for cis and trans isomers :

Reaction Pathways

-

Cis-PtBr₄(H₂O)₂ : Follows a bromide-assisted mechanism with rate law:

-

Trans-PtBr₄(H₂O)₂ : Proceeds via two parallel pathways :

\text{Rate} = (k' + k''[\text{Br}^-])[\text{PtBr₄^{2-}}][\text{trans-PtBr₄(H₂O)₂}]Here, corresponds to PtBr₅H₂O⁻ formation, while leads to PtBr₆²⁻.

Dimeric Intermediate Formation

In PtBr₅H₂O⁻ anation, a dimeric intermediate forms between the substrate and hydrated PtBr₄²⁻. Substitution occurs via:

-

Bridging via bromide ligands.

-

Water displacement by bromide in the dimer.

Structural Influences on Reactivity

The octahedral geometry of PtBr₄ (comprising interconnected PtBr₆ units ) affects its reactivity:

-

Cis vs. trans isomerism : Cis isomers react faster due to steric and electronic effects.

-

Bridging halides : Facilitate dimerization and redox processes .

Comparative Reaction Rates

| Substrate | Rate Law | Dominant Mechanism |

|---|---|---|

| PtBr₅H₂O⁻ | k'[\text{Br}^-]^2 + k''[\text{PtBr₄^{2-}}] | Bromide-assisted + dimer pathway |

| Cis-PtBr₄(H₂O)₂ | Bromide-assisted | |

| Trans-PtBr₄(H₂O)₂ | Parallel oxidative addition |

科学的研究の応用

Chemistry

- Synthesis of Bimetallic Nano-Alloys : PtBr serves as a precursor in the synthesis of bimetallic nano-alloys, which are crucial for various catalytic processes.

- Qualitative Inorganic Analysis : It is used as a reagent for qualitative analysis in inorganic chemistry, helping to identify the presence of certain elements .

Biology and Medicine

- Anticancer Prodrugs : this compound is being explored as a prodrug for cancer treatment. Its relative inertness under physiological conditions allows it to be activated within cells, converting to platinum(II), which can interact with DNA and induce cytotoxic effects. This mechanism involves DNA cross-linking and inhibition of DNA synthesis, making it a candidate for targeted cancer therapies .

- Enhanced Pharmacokinetics : Recent studies have demonstrated that attaching specific ligands to platinum(IV) complexes can improve their pharmacokinetics and tumor specificity. For instance, a study reported the synthesis of BSO-platinum(IV) prodrugs that showed improved survival rates in animal models compared to conventional treatments like oxaliplatin .

Industrial Applications

- Water Treatment : this compound is utilized in water treatment processes due to its solubility and effectiveness in removing contaminants .

- Crystal Growth : The compound is also applied in ultra-high purity forms for specific crystal growth applications, which require precise chemical environments .

Data Tables

Case Study 1: BSO-Platinum(IV) Prodrugs

A study synthesized BSO-platinum(IV) prodrugs that release L-buthionine-S,R-sulfoximine (BSO), an agent that inhibits glutathione synthesis. This approach aimed to enhance the efficacy of platinum-based therapies by reducing drug resistance mechanisms in cancer cells. Results indicated improved antitumor activity and overall survival rates in mouse models compared to traditional platinum therapies .

Case Study 2: Comparative Pharmacological Investigation

Research comparing novel platinum(IV) complexes with satraplatin revealed significant differences in cytotoxicity profiles. The study highlighted how modifications in the chemical structure could lead to enhanced therapeutic windows, suggesting potential for oral administration routes in anticancer chemotherapy .

作用機序

The mechanism of action of platinum(IV) bromide, particularly in its role as an anticancer prodrug, involves its reduction to platinum(II) within the cellular environment. This reduction activates the compound, allowing it to interact with DNA and other cellular targets, leading to cytotoxic effects. The molecular targets and pathways involved include DNA cross-linking and inhibition of DNA synthesis .

類似化合物との比較

- Platinum(IV) fluoride (PtF₄)

- Platinum(IV) chloride (PtCl₄)

- Platinum(IV) iodide (PtI₄)

Comparison: Platinum(IV) bromide is unique due to its specific bromide ligands, which confer distinct reactivity and solubility properties compared to its fluoride, chloride, and iodide counterparts. For instance, this compound is slightly soluble in ethanol and diethyl ether, whereas other platinum(IV) halides may exhibit different solubility profiles .

生物活性

Platinum(IV) bromide, a coordination compound of platinum, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Platinum(IV) Compounds

Platinum(IV) complexes are generally more stable than their platinum(II) counterparts, which allows them to exhibit different biological activities. The oxidation state of platinum influences its interaction with biological molecules, making it a subject of interest for developing new therapeutic agents. Notably, Platinum(IV) compounds can be activated within cells to release cytotoxic platinum(II) species, thereby exerting their therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with DNA and proteins. The octahedral geometry of Platinum(IV) allows for multiple coordination sites that can interact with cellular components. Upon reduction within the cellular environment, these complexes can release active species that induce apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:

- In Vitro Studies : A study reported that Platinum(IV) complexes showed potent cytotoxicity against lung cancer and ovarian carcinoma cell lines. The mechanism involved the formation of DNA adducts leading to cell cycle arrest and apoptosis .

- In Vivo Studies : In animal models, specifically BALB/c nude mice with oral cancer xenografts, the administration of this compound resulted in a marked reduction in tumor size compared to controls .

Antimicrobial Properties

This compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Salmonella typhi.

- Fungi : Effective against Candida albicans and Aspergillus fumigatus .

Table 1: Biological Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lung Cancer | 3.4 | DNA intercalation and apoptosis |

| Ovarian Carcinoma | 2.1 | Cell cycle arrest |

| Colon Carcinoma | 4.5 | Induction of oxidative stress |

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Case Studies

- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced ovarian cancer evaluated the efficacy of a novel Platinum(IV) prodrug derived from this compound. Results indicated improved overall survival rates and reduced side effects compared to traditional chemotherapy regimens .

- Case Study on Antimicrobial Activity : A laboratory study assessed the antimicrobial effects of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, suggesting its potential as an alternative treatment for resistant infections .

特性

IUPAC Name |

tetrabromoplatinum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPHNDVOPWUNON-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Pt](Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68938-92-1, 14493-01-7, 13455-11-3 | |

| Record name | Platinum bromide (PtBr4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014493017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum(IV) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。